Benzyl N-[1-(4-bromophenyl)ethyl]carbamate
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Overview
Description
Benzyl N-[1-(4-bromophenyl)ethyl]carbamate is a chemical compound with the molecular formula C16H16BrNO2 . It is also known by other names such as Benzyl 4-bromophenethylcarbamate .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is further attached to a 4-bromophenyl group . The InChI code for this compound is InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 334.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 6 . The exact mass and the monoisotopic mass of the compound are 333.03644 g/mol . The topological polar surface area of the compound is 38.3 Ų . The heavy atom count is 20 .Scientific Research Applications
Carbamates in Environmental and Health Studies
Carbamates are a class of compounds that have been extensively studied for their environmental presence, effects on health, and potential applications. One area of focus is the analysis of ethyl carbamate (urethane), a compound related to benzyl carbamates, which is found in fermented foods and alcoholic beverages. Ethyl carbamate has been recognized for its genotoxic and carcinogenic properties in various species, leading to its classification as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC) (Weber & Sharypov, 2009). This highlights the importance of monitoring and managing carbamate levels in consumables to minimize health risks.
Carbamates in Synthesis and Material Science
Carbamates are also significant in the synthesis of complex molecules and materials. For example, they play a role in the synthesis of key intermediates for pharmaceuticals and agrochemicals, demonstrating their utility in organic synthesis and industrial applications. A study on the practical synthesis of 2-fluoro-4-bromobiphenyl, a compound utilized in manufacturing non-steroidal anti-inflammatory drugs, underscores the role of carbamates in facilitating chemical transformations (Qiu et al., 2009).
Carbamates in Biomedical Applications
In the biomedical field, carbamates have been explored for their potential in creating biocompatible, degradable materials. The chemical modification of natural polymers, such as hyaluronan, through partial or total esterification with carbamate groups, leads to new materials with varied biological properties. These materials show promise for a range of clinical applications, including drug delivery systems and tissue engineering (Campoccia et al., 1998).
Future Directions
A study has shown the efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle . The compound acted as an ixodicide (lethal effect) when larval stages were sprayed and as a growth regulator when nymphal and adult stages were sprayed . The sum of these effects had a direct impact on the efficacy of the product in the pen test, and future studies will indicate the potential use of this product for tick control .
Properties
IUPAC Name |
benzyl N-[1-(4-bromophenyl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(14-7-9-15(17)10-8-14)18-16(19)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJWRQFRIPSXMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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